molecular formula C14H15N3O2 B7462513 Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone

Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone

Cat. No. B7462513
M. Wt: 257.29 g/mol
InChI Key: PRJHKLQHYGUPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazoles, which are widely used in medicinal chemistry, biochemistry, and other related fields.

Mechanism of Action

The mechanism of action of morpholin-4-yl-(3-phenylimidazol-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using morpholin-4-yl-(3-phenylimidazol-4-yl)methanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are many potential future directions for research on morpholin-4-yl-(3-phenylimidazol-4-yl)methanone. One direction is to further investigate its potential use as an antitumor agent and to optimize its use in cancer therapy. Another direction is to study its effects on other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research could focus on its potential use as a tool to study protein-protein interactions and other biochemical processes.

Synthesis Methods

The synthesis of morpholin-4-yl-(3-phenylimidazol-4-yl)methanone involves the reaction of 3-phenylimidazole and morpholine with the help of a suitable reagent. The reaction proceeds under mild conditions and yields a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent, antiviral agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemistry, morpholin-4-yl-(3-phenylimidazol-4-yl)methanone has been used as a tool to study protein-protein interactions, enzyme kinetics, and other biochemical processes. It has also been used as a fluorescent probe to study the localization and dynamics of proteins in cells.

properties

IUPAC Name

morpholin-4-yl-(3-phenylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(16-6-8-19-9-7-16)13-10-15-11-17(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHKLQHYGUPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.